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Compound of Interest

Compound Name: T-Boc-N-amido-peg4-val-cit

Cat. No.: B15623183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, storage, and utilization

of T-Boc-N-amido-peg4-val-cit, a key bifunctional linker used in the development of Antibody-

Drug Conjugates (ADCs). Detailed protocols for its conjugation to payloads, deprotection, and

subsequent conjugation to antibodies are provided, along with relevant quantitative data and

visualizations of key biological pathways.

Introduction
T-Boc-N-amido-peg4-val-cit is a versatile linker molecule integral to the construction of

modern ADCs. It comprises three key functional components:

A tert-Butyloxycarbonyl (Boc) protected amine: This protecting group allows for a controlled,

stepwise conjugation strategy. The Boc group is stable under various conditions but can be

readily removed under acidic conditions to reveal a primary amine for subsequent reactions.

A hydrophilic tetraethylene glycol (PEG4) spacer: The PEG spacer enhances the aqueous

solubility of the linker-payload conjugate, reduces aggregation, and provides a flexible

connection between the antibody and the cytotoxic payload.[1]

A Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence is specifically designed to be

cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor
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microenvironment.[2][3] This targeted cleavage mechanism ensures the selective release of

the cytotoxic payload within cancer cells, minimizing off-target toxicity.[4]

This document will detail the necessary procedures for the effective use of this linker in the

synthesis of ADCs.

Physicochemical and Storage Information
Proper handling and storage are crucial to maintain the integrity and reactivity of T-Boc-N-
amido-peg4-val-cit.

Property Value

Molecular Formula C₂₇H₅₁N₅O₁₁

Molecular Weight 621.73 g/mol [5]

CAS Number 2231240-82-5[6]

Appearance White to off-white solid

Purity Typically ≥95%

Storage Temperature -20°C[6][7]

Handling Precautions

Hygroscopic; handle under an inert atmosphere

(e.g., argon or nitrogen). Allow the vial to warm

to room temperature before opening to prevent

moisture condensation.[8][9]

Solubility

Soluble in organic solvents such as Dimethyl

Sulfoxide (DMSO), N,N-Dimethylformamide

(DMF), Dichloromethane (DCM), and

Acetonitrile.[1][8][9][10][11] Limited solubility in

aqueous solutions.

Experimental Protocols
The following protocols outline the key steps for the use of T-Boc-N-amido-peg4-val-cit in the

synthesis of an ADC, using a p-aminobenzyl carbamate (PAB) self-immolative spacer and a
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monomethyl auristatin E (MMAE) payload as an example.

Protocol 1: Conjugation of T-Boc-N-amido-peg4-val-cit
to a PAB-MMAE Payload
This protocol describes the coupling of the carboxylic acid of the Val-Cit linker to the amine of a

PAB-MMAE payload.

Materials:

T-Boc-N-amido-peg4-val-cit

p-aminobenzyl alcohol (PAB-OH) linked MMAE (PAB-MMAE)

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Lyophilizer

Procedure:

Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve T-Boc-N-
amido-peg4-val-cit (1.2 equivalents) and PAB-MMAE (1.0 equivalent) in anhydrous DMF.

Activation: Add HBTU or HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction

mixture.

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or LC-MS.

Purification: Upon completion, purify the crude product by RP-HPLC to obtain T-Boc-N-
amido-peg4-val-cit-PAB-MMAE.
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Lyophilization: Lyophilize the purified fractions to obtain the final product as a white solid. A

similar synthesis of a Fmoc-protected analogue reported a yield of approximately 78-80%.

[12]

Protocol 2: Boc Deprotection of the Linker-Payload
Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine

for antibody conjugation.

Materials:

T-Boc-N-amido-peg4-val-cit-PAB-MMAE

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Triisopropylsilane (TIS) (as a scavenger)

Cold diethyl ether

Centrifuge

Procedure:

Dissolution: Dissolve the T-Boc-protected linker-payload conjugate in DCM.

Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5%

TIS.

Deprotection Reaction: Add the deprotection cocktail to the dissolved conjugate and stir at

room temperature for 1-2 hours.

Precipitation: Remove the TFA and DCM under reduced pressure. Add cold diethyl ether to

the residue to precipitate the deprotected product.
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Washing: Centrifuge the mixture to pellet the product and decant the supernatant. Wash the

pellet with cold diethyl ether twice.

Drying: Dry the final product, H₂N-amido-peg4-val-cit-PAB-MMAE, under vacuum. The

deprotection can be confirmed by mass spectrometry, observing a mass loss corresponding

to the Boc group (100.12 Da).

Protocol 3: Conjugation of the Deprotected Linker-
Payload to a Monoclonal Antibody
This protocol describes the conjugation of the amine-terminated linker-payload to a monoclonal

antibody (mAb) via a linker that reacts with cysteines (e.g., one containing a maleimide group).

This often involves the use of a heterobifunctional crosslinker to first modify the amine group of

the linker-payload. For simplicity, this protocol assumes a pre-activated linker-payload with a

maleimide group.

Materials:

H₂N-amido-peg4-val-cit-PAB-MMAE (pre-activated with a maleimide crosslinker)

Monoclonal antibody (mAb)

Tris(2-carboxyethyl)phosphine (TCEP)

Phosphate-buffered saline (PBS), pH 7.4

Size-exclusion chromatography (SEC) system for purification

UV-Vis spectrophotometer

LC-MS system for DAR analysis

Procedure:

Antibody Reduction: Reduce the interchain disulfide bonds of the mAb by incubating with a

5-10 molar excess of TCEP in PBS at 37°C for 1-2 hours.
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Purification of Reduced Antibody: Remove excess TCEP by passing the reduced antibody

solution through a desalting column equilibrated with PBS.

Conjugation Reaction: Add the maleimide-activated linker-payload solution (typically in

DMSO) to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-

payload to the antibody.

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C

overnight.

Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

Purification of ADC: Purify the resulting ADC from unconjugated linker-payload and other

reagents using size-exclusion chromatography (SEC).

Characterization:

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic

interaction chromatography (HIC) or LC-MS.[13][14] A typical target DAR is between 2 and

4.

Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Val-Cit

linkers in ADCs.

Table 1: Plasma Stability of Val-Cit Linker-Based ADCs
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Linker Type Plasma Source Half-life (t₁/₂) Reference(s)

Val-Cit Human
Stable (minimal

cleavage)
[15][16]

Val-Cit Mouse
~2 days (unstable due

to Ces1c)
[16][17]

Glu-Val-Cit (EVCit) Mouse
~12 days (significantly

improved stability)
[17]

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers

Dipeptide Linker
Relative Cleavage
Rate (vs. Val-Cit)

Notes Reference(s)

Val-Cit 1.0 (Reference)
Standard cleavable

linker.
[18]

Val-Ala ~0.5

Lower hydrophobicity,

may reduce

aggregation.

[18][19]

Glu-Val-Cit Increased
More sensitive to

Cathepsin B cleavage.
[15]

Table 3: Yields for Linker-Payload Synthesis and Conjugation

Process Reactants Typical Yield Reference(s)

Linker-Payload

Synthesis

Fmoc-VC-PAB-OH +

MMAE
~78-80% [12]

Antibody Conjugation
Reduced mAb +

Linker-Payload

Variable (dependent

on conditions and

target DAR)

[14]
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Experimental Workflow for ADC Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for T-Boc-N-amido-
peg4-val-cit]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623183#handling-and-storage-of-t-boc-n-amido-
peg4-val-cit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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